2,4-D dimethylamine salt

Description

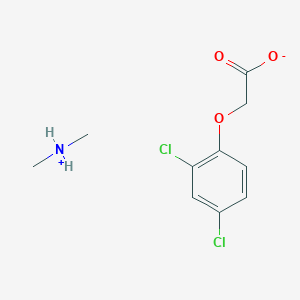

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)acetic acid;N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3.C2H7N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-3-2/h1-3H,4H2,(H,11,12);3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQJDHJVPLLKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024896 | |

| Record name | 2,4-D dimethylamine salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dma 4 ivm herbicide is a brown liquid. A solution of the dimethylammonium salt of the weak organic acid 2,4-dichlorophenoxyacetic acid. Used as an herbicide., White crystals; [HSDB] Available as a brown liquid, a solution in 2,4-dichlorophenoxyacetic acid; [CAMEO] Solid; [Aldrich MSDS] Aqueous amber liquid; [Reference #1] | |

| Record name | DMA 4 IVM HERBICIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20318 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-D-dimethylammonium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2215 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

greater than 191 °F (NTP, 1992), Flash point > 191 °F, THE ACID AND SALTS ARE NONFLAMMABLE. HOWEVER, COMMERCIAL FORMULATIONS OF /2,4-D FREE/ ACID MAY HAVE FLASH POINT MINIMUM OF 88 °C (CLEVELAND OPEN CUP) ... | |

| Record name | DMA 4 IVM HERBICIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20318 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-D-dimethylammonium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2215 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-D, DIMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in methyl, ethyl, and isopropyl alcohols, acetone; insol in kerosene and diesel oil, All in g/100 ml @ 20 °C: Acetonitrile, 1.06; methanol > 50; toluene, 0.165; n-hexane, 0.00357; octanol, 5.41, In water, 3X10+6 g/ml @ 20 °C | |

| Record name | 2,4-D, DIMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Dimethyl-N-nitrosamine concentrations up to 0.3 mg/l have been found in some 2,4-D dimethylamine products., SIXTEEN SAMPLES OF 2,4-D, AS ESTERS AND AMINE SALTS, WERE ANALYZED FOR CHLORINATED DIBENZO-P-DIOXINS. DI-, TRI-, & TETRA-CHLORODIBENZO-P-DIOXINS WERE IDENTIFIED. ESTER FORMULATIONS SHOWED MUCH HIGHER LEVELS OF CONTAMINATION THAN AMINE /2,4-D ESTERS AND AMINE SALTS/ | |

| Record name | 2,4-D, DIMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals | |

CAS No. |

2008-39-1 | |

| Record name | DMA 4 IVM HERBICIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20318 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aminol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2008-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-D-dimethylammonium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002008391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-D dimethylamine salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylammonium 2,4-dichlorophenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-D-DIMETHYLAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S35W73275K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-D, DIMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

85-87 °C, Decomposes at its melting point | |

| Record name | 2,4-D, DIMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Physicochemical Properties of 2,4-D Dimethylamine Salt: An In-depth Technical Guide for Environmental Fate Modeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of 2,4-D dimethylamine (B145610) salt, a widely used herbicide, to support environmental fate and transport modeling. Understanding these properties is critical for predicting the behavior, persistence, and potential impact of this compound in various environmental compartments. This document summarizes key quantitative data, details the standardized experimental protocols for their determination, and provides visual representations of its environmental fate pathways.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of 2,4-D dimethylamine salt. These values are essential inputs for environmental fate models such as SWAT, PRZM, and TOXSWA.

Table 1: Identification and General Properties

| Property | Value | Reference |

| Chemical Name | (2,4-Dichlorophenoxy)acetic acid - dimethylamine | [1][2] |

| CAS Number | 2008-39-1 | |

| Molecular Formula | C₁₀H₁₃Cl₂NO₃ | [3] |

| Molecular Weight | 266.12 g/mol | [3] |

| Physical State | White crystalline solid or aqueous solution | [3][4] |

Table 2: Environmental Fate Properties

| Property | Value | Temperature (°C) | pH | Reference |

| Water Solubility | 3 x 10⁶ mg/L (infinitely soluble) | 20 | Neutral | [4][5][6] |

| Vapor Pressure | < 1.0 x 10⁻⁷ mmHg (essentially non-volatile) | 25 | N/A | [7] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | -0.82 | 20 | 7 | [5] |

| K_oc_ (Soil Organic Carbon-Water Partition Coefficient) | 72 - 136 mL/g | N/A | N/A | [4][6] |

| Hydrolysis Half-life (t₁/₂) | Stable to hydrolysis | N/A | 5, 7, 9 | [8] |

| Aqueous Photolysis Half-life (t₁/₂) | 15 days (aerobic) | N/A | N/A | [9] |

| Soil Biodegradation Half-life (t₁/₂) | 4 - 23 days (aerobic) | N/A | N/A | [6] |

Experimental Protocols

The determination of the physicochemical properties listed above is governed by standardized international guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP). Adherence to these protocols ensures data quality and comparability for regulatory and research purposes.

Water Solubility (OECD 105)

The water solubility of a compound is determined to assess its potential for transport in aqueous environments.

-

Principle: A saturated solution of the test substance in water is prepared at a constant temperature, and the concentration of the substance in the aqueous phase is determined.

-

Methodology:

-

Flask Method (for solubilities > 10 mg/L): An excess amount of the test substance is added to water in a flask. The mixture is agitated at a constant temperature until equilibrium is reached. The solution is then centrifuged or filtered to remove undissolved particles, and the concentration in the clear aqueous phase is measured.[10]

-

Column Elution Method (for solubilities < 10 mg/L): A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until a plateau is reached, which represents the saturation concentration.[8]

-

-

Data Analysis: The water solubility is reported in g/L or mg/L at the specified temperature.

Vapor Pressure (OECD 104)

Vapor pressure is a measure of a substance's volatility and is crucial for assessing its potential for atmospheric transport.

-

Principle: The vapor pressure of a substance is measured as a function of temperature.

-

Methodology: Several methods are available, including:

-

Dynamic Method: The boiling point of the substance is determined at various pressures.

-

Static Method: The pressure exerted by the vapor in equilibrium with the substance is measured directly in a closed system at a constant temperature.[11][12]

-

Gas Saturation Method: A stream of inert gas is passed through or over the substance at a known rate, and the amount of substance transported by the gas is determined. This is suitable for low vapor pressures.[11]

-

-

Data Analysis: The vapor pressure is reported in Pascals (Pa) or millimeters of mercury (mmHg) at a specified temperature. A vapor pressure curve (log P vs. 1/T) is often plotted.

Octanol-Water Partition Coefficient (K_ow_) (OECD 107, 117, 123)

The octanol-water partition coefficient is a key parameter for predicting the bioaccumulation potential and the partitioning of a substance between water and organic matter.

-

Principle: The ratio of the concentration of a substance in n-octanol and water at equilibrium is determined.

-

Methodology:

-

Shake Flask Method (OECD 107): A solution of the test substance in either n-octanol or water is shaken with the other immiscible solvent until equilibrium is reached. The phases are then separated, and the concentration of the substance in each phase is measured. This method is suitable for log K_ow_ values between -2 and 4.[1][13]

-

HPLC Method (OECD 117): The retention time of the test substance on a reverse-phase high-performance liquid chromatography (HPLC) column is measured. The log K_ow_ is then calculated by comparing the retention time to that of reference compounds with known log K_ow_ values. This method is suitable for log K_ow_ values between 0 and 6.[14][15]

-

Slow-Stirring Method (OECD 123): This method is designed for highly hydrophobic substances (log K_ow_ > 4) and minimizes the formation of micro-emulsions by gently stirring the two phases.[16]

-

-

Data Analysis: The partition coefficient (K_ow_) is reported as its logarithm to base ten (log K_ow_).

Soil Sorption Coefficient (K_oc_) (OECD 106)

The soil sorption coefficient indicates the tendency of a chemical to bind to soil particles, which influences its mobility and bioavailability in the soil environment.

-

Principle: The adsorption and desorption of the test substance to and from different soil types are measured.

-

Methodology (Batch Equilibrium Method):

-

Aqueous solutions of the test substance at various concentrations are shaken with a known amount of soil until equilibrium is reached.

-

The soil and aqueous phases are separated by centrifugation.

-

The concentration of the test substance remaining in the aqueous phase is measured.

-

The amount of substance adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

-

The soil adsorption coefficient (K_d_) is calculated as the ratio of the concentration in soil to the concentration in water.

-

The K_d_ is then normalized to the organic carbon content of the soil to obtain the K_oc_ (K_oc_ = (K_d_ / % organic carbon) * 100).[17][18][19][20]

-

-

Data Analysis: The K_oc_ is reported in mL/g.

Hydrolysis as a Function of pH (OECD 111)

This test determines the rate of abiotic degradation of a substance in water at different pH levels.

-

Principle: The rate of hydrolysis of the test substance is measured in sterile aqueous buffer solutions at various pH values (typically 4, 7, and 9) and temperatures.[5][21]

-

Methodology:

-

Data Analysis: The rate of hydrolysis is typically reported as a first-order rate constant and the corresponding half-life (t₁/₂) at each pH and temperature.

Phototransformation in Water (Direct Photolysis) (OECD 316)

This study assesses the degradation of a chemical in water due to direct absorption of sunlight.

-

Principle: An aqueous solution of the test substance is exposed to a light source that simulates natural sunlight, and the rate of degradation is measured.[24][25]

-

Methodology:

-

A solution of the test substance in sterile, buffered water is placed in quartz tubes (which are transparent to UV light).

-

The tubes are irradiated with a light source (e.g., a xenon arc lamp) that mimics the solar spectrum.

-

Control samples are kept in the dark to account for any non-photolytic degradation.

-

Samples are collected at various time intervals and analyzed for the concentration of the parent compound and its photoproducts.[26][27][28]

-

-

Data Analysis: The photolysis rate constant and the half-life (t₁/₂) under specific light conditions are determined. The quantum yield can also be calculated.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This test evaluates the biodegradation of a substance in soil under both aerobic and anaerobic conditions.

-

Principle: The test substance is applied to soil samples, and the rate of its degradation and the formation and decline of major metabolites are monitored over time.[7][9][29]

-

Methodology:

-

Fresh soil samples are treated with the test substance (often ¹⁴C-labeled for mass balance).

-

For aerobic conditions, the soils are maintained with adequate moisture and air supply. For anaerobic conditions, the soil is flooded, and oxygen is purged.

-

The samples are incubated at a constant temperature in the dark.

-

At various time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products. Mineralization to ¹⁴CO₂ is also measured.[30][31]

-

-

Data Analysis: The rate of degradation is reported as a dissipation time 50% (DT₅₀) or half-life (t₁/₂) for the parent compound and major metabolites.

Visualization of Environmental Fate and Degradation

The following diagrams illustrate the key processes governing the environmental fate of this compound.

References

- 1. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 2. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. Hydrolysis rate | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 6. oecd.org [oecd.org]

- 7. biotecnologiebt.it [biotecnologiebt.it]

- 8. OECD 105 - Phytosafe [phytosafe.com]

- 9. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 10. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 12. consilab.de [consilab.de]

- 13. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 14. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 15. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 16. acri.gov.tw [acri.gov.tw]

- 17. oecd.org [oecd.org]

- 18. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]

- 19. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 20. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 21. catalog.labcorp.com [catalog.labcorp.com]

- 22. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 23. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 24. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 25. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 26. oecd.org [oecd.org]

- 27. shop.fera.co.uk [shop.fera.co.uk]

- 28. catalog.labcorp.com [catalog.labcorp.com]

- 29. catalog.labcorp.com [catalog.labcorp.com]

- 30. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 31. Application of the OECD 307 study to assess the persistence of gas to liquid (GTL) fuel - ECETOC [ecetoc.org]

A Technical Guide to the Synthesis and Purification of 2,4-D Dimethylamine Salt for Laboratory Standards

Abstract: 2,4-Dichlorophenoxyacetic acid (2,4-D) dimethylamine (B145610) salt is a widely used herbicide for the control of broadleaf weeds.[1][2] Its extensive application in agriculture and environmental management necessitates the availability of high-purity analytical standards for residue monitoring, toxicological studies, and quality control. This technical guide provides an in-depth overview of the synthesis and purification of 2,4-D dimethylamine salt to a standard suitable for laboratory use. It includes detailed experimental protocols derived from established methodologies, a summary of reaction parameters, and workflows for synthesis and purification. This document is intended for researchers, analytical chemists, and professionals involved in pesticide science and drug development.

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a systemic, selective herbicide belonging to the phenoxyacetic acid class of compounds.[3][4] While the acidic form of 2,4-D has low water solubility, its salt formulations, particularly the dimethylamine (DMA) salt, are highly water-soluble, which enhances their utility in aqueous spray solutions.[1][5] The this compound is formed through an acid-base reaction between 2,4-D acid and dimethylamine.[1]

The preparation of a laboratory-grade standard of 2,4-D DMA requires not only a successful synthesis but also a rigorous purification process to remove unreacted starting materials, solvents, and potential byproducts. The purity of the final compound is critical for its use as a reference material in analytical methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are used to quantify herbicide residues in environmental and biological samples.[6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | (2,4-Dichlorophenoxy)acetic acid, dimethylamine salt | [8] |

| Synonyms | 2,4-D DMA, 2,4-D-Dimethylammonium | [8] |

| CAS Number | 2008-39-1 | [3] |

| Molecular Formula | C₁₀H₁₃Cl₂NO₃ | [8] |

| Molecular Weight | 266.12 g/mol | [8] |

| Appearance | Typically a brown or amber liquid in solution; can be isolated as a solid. | [2][8] |

| Solubility | Readily soluble in water. | [1] |

Synthesis of this compound

The synthesis is a straightforward acid-base neutralization reaction. 2,4-D acid is reacted with dimethylamine in a suitable solvent to form the corresponding ammonium (B1175870) salt.

General Reaction Scheme

References

- 1. 24d.info [24d.info]

- 2. researchgate.net [researchgate.net]

- 3. 2,4-D-dimethylammonium [sitem.herts.ac.uk]

- 4. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 5. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 6. ovid.com [ovid.com]

- 7. benchchem.com [benchchem.com]

- 8. 2,4-D-Dimethylammonium | C10H13Cl2NO3 | CID 16180 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2,4-D Dimethylamine Salt as a Synthetic Auxin in Arabidopsis thaliana

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin widely utilized as a herbicide for the control of broadleaf weeds. Its efficacy stems from its ability to mimic the natural plant hormone indole-3-acetic acid (IAA) and hijack the endogenous auxin signaling pathway, leading to uncontrolled growth and ultimately, plant death. This technical guide provides a comprehensive overview of the molecular mechanism of action of 2,4-D dimethylamine (B145610) salt in the model organism Arabidopsis thaliana. It delves into the core signaling cascade, from perception by the TIR1/AFB co-receptor complex to the downstream transcriptional reprogramming mediated by Aux/IAA and ARF proteins. This document presents quantitative data on protein degradation and gene expression, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows.

The Core Auxin Signaling Pathway and 2,4-D Interference

The canonical auxin signaling pathway in Arabidopsis thaliana is a derepression system. At low auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as transcriptional repressors by binding to and inhibiting Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.

The perception of auxin, including synthetic auxins like 2,4-D, is mediated by a co-receptor complex consisting of a member of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins and an Aux/IAA protein.[1] 2,4-D acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the degron motif (domain II) of an Aux/IAA protein.[2] This enhanced interaction targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[2] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate or repress the transcription of a suite of downstream genes, leading to the physiological responses associated with auxin action.[3]

The dimethylamine salt of 2,4-D readily dissociates in aqueous solution, releasing the active 2,4-D anion which then enters the cell and interacts with the signaling machinery.

Signaling Pathway Diagram

Caption: 2,4-D signaling pathway in Arabidopsis thaliana.

Quantitative Data

Binding Affinity of 2,4-D to TIR1/AFB Receptors

Precise dissociation constants (Kd) for this compound with individual TIR1/AFB receptors are not extensively reported. However, studies using surface plasmon resonance (SPR) have provided relative binding information, often in comparison to the natural auxin IAA.

| Receptor | Ligand | Relative Binding (% of IAA) | Reference |

| TIR1 | 2,4-D | 29% | [4] |

| AFB2 | 2,4-D | 22% | [4] |

| AFB5 | 2,4-D | 40% | [4] |

Note: The binding of 2,4-D to all three tested receptors was weaker than that of IAA.[4]

Degradation of Aux/IAA Proteins in Response to 2,4-D

The application of 2,4-D accelerates the degradation of Aux/IAA repressor proteins. This is often quantified by measuring the decrease in luciferase activity from Aux/IAA-luciferase fusion proteins.

| Aux/IAA Fusion Protein | 2,4-D Concentration | Treatment Duration | Remaining Luciferase Activity (% of control) | Reference |

| PSIAA6::LUC | 1 µM | 2 hours | 35% | [5][6] |

| IAA1::LUC | 1 µM | 2 hours | 67% | [5][6] |

| IAA17(1-111)::LUC:NLS | 5 µM | 2 hours | ~50% (two-fold increase in degradation) | [7] |

| IAA28:LUC | 5 µM | 3 hours | Increased degradation observed | [7] |

Transcriptional Regulation of ARF-Target Genes by 2,4-D

The degradation of Aux/IAA repressors leads to the modulation of ARF-regulated gene expression. Microarray analyses have identified numerous genes that are up- or down-regulated in response to 2,4-D treatment.

| Gene (ARF Target) | AGI Code | Function | Fold Change (1mM 2,4-D for 1 hr) | Reference |

| Upregulated Genes | ||||

| GH3.3 | AT2G23170 | IAA-amido synthetase | + (not specified) | [8] |

| SAUR-AC1 | AT4G38850 | Small Auxin Up RNA | + (not specified) | [8] |

| IAA1 | AT4G14560 | Auxin-responsive protein | + (not specified) | [8] |

| IAA19 | AT3G15540 | Auxin-responsive protein | + (not specified) | [8] |

| Downregulated Genes | ||||

| AtEXP1 | AT1G69530 | Expansin | - (not specified) | [8] |

Note: A microarray study identified 148 upregulated and 85 downregulated genes in response to 1 mM 2,4-D for 1 hour.[8] The table lists representative examples of genes known to be involved in auxin responses.

Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay for TIR1/AFB and Aux/IAA Interaction

This protocol is for assessing the 2,4-D-dependent interaction between a TIR1/AFB protein and an Aux/IAA protein.

Caption: Yeast Two-Hybrid experimental workflow.

Methodology:

-

Vector Construction:

-

Clone the coding sequence of the TIR1/AFB protein of interest in-frame with the DNA-binding domain (e.g., GAL4-BD) in a suitable "bait" vector.

-

Clone the coding sequence of the Aux/IAA protein of interest in-frame with the activation domain (e.g., GAL4-AD) in a "prey" vector.

-

-

Yeast Transformation:

-

Co-transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the bait and prey plasmids using the lithium acetate/polyethylene glycol method.

-

Plate the transformed yeast on synthetic defined (SD) medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for yeast cells containing both plasmids.

-

-

Interaction Assay:

-

Inoculate single colonies from the selection plates into liquid SD/-Trp/-Leu medium and grow overnight at 30°C with shaking.

-

Adjust the optical density (OD600) of the cultures to 0.5.

-

Prepare serial dilutions (e.g., 10-1, 10-2, 10-3) of the yeast cultures.

-

Spot 5 µL of each dilution onto SD medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His) and potentially adenine (B156593) (SD/-Trp/-Leu/-His/-Ade) for higher stringency. Prepare plates with and without various concentrations of this compound.

-

Include appropriate positive and negative controls.

-

-

Data Analysis:

-

Incubate the plates at 30°C for 2-4 days.

-

Document yeast growth. Growth on the selective media in the presence of 2,4-D indicates a ligand-dependent interaction between the bait and prey proteins.

-

In Vitro GST Pull-Down Assay

This assay is used to confirm a direct physical interaction between a GST-tagged TIR1/AFB and a prey protein (e.g., a His-tagged Aux/IAA) in the presence of 2,4-D.

Methodology:

-

Protein Expression and Purification:

-

Express the GST-tagged TIR1/AFB protein in E. coli and purify it using glutathione-agarose beads.

-

Express the prey protein (e.g., His-tagged Aux/IAA) in E. coli and purify it.

-

-

Binding Reaction:

-

Immobilize the GST-TIR1/AFB fusion protein on glutathione-agarose beads.

-

Incubate the beads with the purified prey protein in a binding buffer in the presence of a specific concentration of this compound or a vehicle control (DMSO).

-

Incubate for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation and wash them several times with a wash buffer to remove non-specifically bound proteins.

-

-

Elution and Detection:

-

Elute the bound proteins from the beads using a high concentration of reduced glutathione (B108866) or by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the tag of the prey protein (e.g., anti-His).

-

GUS Reporter Assay for Auxin-Responsive Gene Expression

This assay is used to visualize and quantify the transcriptional activity of an auxin-responsive promoter fused to the β-glucuronidase (GUS) reporter gene.

Methodology:

-

Plant Material:

-

Use transgenic Arabidopsis seedlings carrying a promoter of an auxin-responsive gene (e.g., DR5 or a specific SAUR promoter) fused to the uidA (GUS) gene.

-

-

Treatment:

-

Grow seedlings on sterile agar (B569324) plates.

-

Treat the seedlings with various concentrations of this compound or a mock solution for a defined period.

-

-

Histochemical Staining (Qualitative):

-

Harvest the seedlings and incubate them in a GUS staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide) at 37°C.

-

After staining, clear the chlorophyll (B73375) from the tissues using an ethanol (B145695) series.

-

Visualize the blue precipitate, indicating GUS activity, under a microscope.

-

-

Fluorometric Assay (Quantitative):

-

Harvest and homogenize the treated seedlings in an extraction buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Add the protein extract to an assay buffer containing 4-methylumbelliferyl-β-D-glucuronide (MUG).

-

Measure the fluorescence of the product, 4-methylumbelliferone (B1674119) (4-MU), using a fluorometer.

-

Normalize the GUS activity to the total protein concentration in the extract.

-

Luciferase Reporter Assay for Aux/IAA Degradation

This assay measures the stability of an Aux/IAA protein by fusing it to luciferase (LUC) and monitoring the luminescence.

Methodology:

-

Plant Material:

-

Use transgenic Arabidopsis seedlings constitutively expressing an Aux/IAA-LUC fusion protein.

-

-

Treatment:

-

Grow seedlings in liquid culture or on agar plates.

-

Treat the seedlings with this compound or a mock solution.

-

-

Luminescence Measurement:

-

Harvest the seedlings at different time points after treatment and freeze them in liquid nitrogen.

-

Homogenize the tissue in a luciferase extraction buffer.

-

Measure the luminescence of the protein extract using a luminometer after adding the luciferase substrate (luciferin).

-

-

Data Analysis:

-

Normalize the luciferase activity to the total protein concentration.

-

Calculate the percentage of remaining luciferase activity compared to the mock-treated control at each time point to determine the rate of degradation.

-

Arabidopsis Root Elongation Assay

This is a classic physiological assay to assess the dose-dependent effect of auxins on plant growth.

Methodology:

-

Seedling Growth:

-

Sterilize Arabidopsis seeds and plate them on half-strength Murashige and Skoog (MS) agar plates.

-

Stratify the seeds at 4°C for 2-3 days and then grow them vertically in a growth chamber for 4-5 days.

-

-

Treatment:

-

Prepare MS agar plates supplemented with a range of concentrations of this compound and a vehicle control.

-

Transfer seedlings of uniform size to the treatment plates.

-

-

Measurement:

-

Mark the position of the root tip at the time of transfer.

-

Incubate the plates vertically for an additional 2-3 days.

-

Scan the plates and measure the new root growth from the initial mark using image analysis software (e.g., ImageJ).

-

-

Data Analysis:

-

Calculate the percentage of root growth inhibition for each concentration relative to the control.

-

Plot the dose-response curve to determine the IC50 value (the concentration that causes 50% inhibition of root growth).

-

Conclusion

The synthetic auxin this compound exerts its herbicidal activity by effectively hijacking the native auxin signaling pathway in Arabidopsis thaliana. By promoting the interaction between TIR1/AFB F-box proteins and Aux/IAA transcriptional repressors, 2,4-D triggers the rapid degradation of these repressors, leading to the dysregulation of ARF-mediated gene expression. This results in a cascade of uncontrolled cellular processes that ultimately cause plant death. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricacies of synthetic auxin action and to develop novel strategies for crop improvement and weed management.

References

- 1. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]

- 2. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arabidopsis.org [arabidopsis.org]

- 4. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. cube-biotech.com [cube-biotech.com]

- 8. goldbio.com [goldbio.com]

Microbial degradation pathways of 2,4-D dimethylamine salt in soil and aquatic systems

An In-depth Examination of Biochemical Pathways and Experimental Methodologies in Soil and Aquatic Ecosystems

The extensive use of 2,4-dichlorophenoxyacetic acid (2,4-D) as a selective herbicide, frequently formulated as a dimethylamine (B145610) (DMA) salt for enhanced solubility, necessitates a thorough understanding of its environmental fate. This technical guide provides a detailed overview of the microbial degradation pathways of 2,4-D DMA in both soil and aquatic systems, tailored for researchers, scientists, and drug development professionals. It delves into the core biochemical transformations, summarizes key quantitative data, and provides detailed experimental protocols for studying its degradation.

The Dissociation and Bioavailability of 2,4-D Dimethylamine Salt

Upon introduction into soil or aquatic environments, this compound readily dissociates into the 2,4-D anion and the dimethylammonium cation.[1][2] This rapid dissociation is a critical first step, as the subsequent microbial degradation primarily targets the 2,4-D anion.[2][3] The dimethylammonium cation is also subject to microbial degradation, though it is the fate of the herbicidally active 2,4-D anion that is of primary environmental concern. Therefore, the degradation pathways discussed below focus on the transformation of the 2,4-D anion.

Core Microbial Degradation Pathways of the 2,4-D Anion

The microbial breakdown of 2,4-D is a well-documented process, predominantly carried out by a diverse range of soil and aquatic bacteria and, to a lesser extent, fungi. The most extensively characterized pathway is the tfd (two, four-D) gene-encoded pathway, first identified in Cupriavidus necator JMP134. This pathway systematically dismantles the 2,4-D molecule through a series of enzymatic reactions.

The Canonical tfd Pathway:

-

Ether Linkage Cleavage: The initial and often rate-limiting step is the cleavage of the ether bond of 2,4-D. This reaction is catalyzed by the α-ketoglutarate-dependent 2,4-D dioxygenase, encoded by the tfdA gene. This conversion yields 2,4-dichlorophenol (B122985) (2,4-DCP) and glyoxylate.[4]

-

Hydroxylation: The resulting 2,4-DCP is then hydroxylated by 2,4-DCP hydroxylase, the product of the tfdB gene, to form 3,5-dichlorocatechol (B76880).[4]

-

Ring Cleavage: The aromatic ring of 3,5-dichlorocatechol is subsequently cleaved through an ortho cleavage mechanism by chlorocatechol 1,2-dioxygenase (tfdC). This opens up the ring structure, forming 2,4-dichloro-cis,cis-muconate.[4]

-

Further Metabolism: A series of enzymes encoded by tfdD, tfdE, and tfdF further metabolize the molecule, eventually funneling the breakdown products into the Krebs cycle, a central metabolic pathway for energy production in the cell.

Quantitative Data on 2,4-D Degradation

The rate of 2,4-D degradation is highly variable and depends on environmental factors such as temperature, moisture, pH, organic matter content, and the presence and activity of adapted microbial populations. The persistence of 2,4-D is often expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate.

Table 1: Half-life of 2,4-D in Soil and Aquatic Systems

| Environment | Condition | Half-life (Days) | References |

| Soil | Aerobic, mineral soil | 6.2 | [1][5][6] |

| Average, various soils | 10 | [7][8] | |

| Loamy Sand (25°C) | 3.9 - 9.4 | [5] | |

| Sandy Loam (25°C) | 7.0 - 253.9 | [5] | |

| Field dissipation (general) | A few days to a few weeks | [5] | |

| Aquatic | Aerobic | ~15 | [5][6] |

| Anaerobic | 41 - 333 | [5][6] | |

| River die-away study (amine salt) | 3.9 |

Table 2: Degradation Efficiency of 2,4-D by Specific Microbial Strains

| Microbial Strain | Initial 2,4-D Concentration | Degradation Efficiency (%) | Time | Reference |

| Cupriavidus pinatubonensis BJ71 | 350 mg/L | 99 | 6 days | [9] |

| Cupriavidus campinensis BJ71 | 350 mg/kg (in soil) | 87.13 (non-sterile) | 14 days | [10] |

| Novosphingobium sp. DY4 | 200 mg/L (in soil microcosm) | 96 | 5-7 days | [11] |

| Escherichia coli (LKDA3) | 300 mg/L | 100 | 5 days | [12] |

| Escherichia coli (LKDA3) | 500 mg/L | 99 | 5 days | [12] |

| Stenotrophomonas maltophilia | 2.35 mg/mL | 30.20 | 2 weeks | [13] |

| Penicillium sp. | 2.35 mg/mL | 29.80 | 2 weeks | [13] |

Detailed Experimental Protocols

To investigate the microbial degradation of this compound, a combination of microcosm studies and analytical chemistry techniques are employed. Below are detailed methodologies for key experiments.

Soil Microcosm Degradation Study

This protocol outlines a laboratory experiment to assess the degradation of 2,4-D in a controlled soil environment.

1. Soil Collection and Preparation:

-

Collect topsoil (0-15 cm depth) from a relevant site.

-

Pass the soil through a 2 mm sieve to remove stones and large organic debris and to ensure homogeneity.

-

Characterize the soil for properties such as pH, organic matter content, texture (sand, silt, clay percentages), and water holding capacity.

-

Adjust the soil moisture to 50-60% of its maximum water holding capacity and pre-incubate for 7 days in the dark at the desired experimental temperature to allow the microbial community to stabilize.

2. Microcosm Setup:

-

Weigh a standardized amount of the pre-incubated soil (e.g., 50 g dry weight equivalent) into individual glass flasks or jars.

-

Prepare a stock solution of this compound in sterile deionized water.

-

Fortify the soil samples with the 2,4-D stock solution to achieve the desired initial concentration (e.g., 10 mg/kg soil). Ensure even distribution by thorough mixing.

-

Prepare control microcosms:

-

Sterile Control: Use autoclaved (e.g., 121°C for 60 minutes on two consecutive days) soil to assess abiotic degradation.

-

Unspiked Control: Treat soil with sterile deionized water only to monitor for analytical interferences and background microbial activity.

-

-

Cover the flasks with gas-permeable stoppers or caps (B75204) to allow for air exchange while minimizing water loss.

-

Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

3. Sampling and Analysis:

-

At specified time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), destructively sample triplicate microcosms for each treatment.

-

Extract 2,4-D and its metabolites from a subsample of soil (e.g., 10 g) using an appropriate solvent (e.g., methanol (B129727) or acetonitrile), often after acidification of the sample.

-

Analyze the extracts using HPLC or GC-MS to quantify the concentration of the parent compound and identify major metabolites.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a common and robust method for quantifying 2,4-D and its primary metabolite, 2,4-DCP, in environmental samples.

1. Sample Preparation (from Soil Extract):

-

Take the solvent extract from the microcosm study.

-

Centrifuge the extract to pellet any soil particles.

-

Filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.

-

If necessary, the extract can be concentrated under a gentle stream of nitrogen and reconstituted in the mobile phase.

2. HPLC-UV System and Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

-

Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and acidified water (e.g., with phosphoric or acetic acid to a pH of ~3 to ensure 2,4-D is in its non-ionized form). A common ratio is 50:50 (v/v) acetonitrile:acidified water.[15]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30-40°C.

-

Detector: UV detector set at a wavelength of 230 nm or 283 nm.[13][16]

3. Quantification:

-

Prepare a series of calibration standards of 2,4-D and 2,4-DCP of known concentrations in the mobile phase.

-

Generate a calibration curve by plotting the peak area against the concentration for each standard.

-

Quantify the amount of 2,4-D and 2,4-DCP in the samples by comparing their peak areas to the calibration curve.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity and is particularly useful for confirming the identity of degradation products. Analysis of the acidic 2,4-D molecule by GC requires a derivatization step to increase its volatility.

1. Sample Preparation and Derivatization (from Water or Soil Extract):

-

Extract 2,4-D from the sample using a suitable solvent (e.g., diethyl ether or dichloromethane) after acidification.

-

Evaporate the solvent to near dryness.

-

Derivatize the 2,4-D to its methyl ester using a methylating agent (e.g., diazomethane (B1218177) or BF3-methanol). This step must be performed with appropriate safety precautions in a fume hood.

-

Re-dissolve the derivatized sample in a suitable solvent like hexane (B92381) or toluene (B28343) for injection into the GC-MS.

2. GC-MS System and Conditions:

-

Column: A non-polar capillary column, such as a DB-5MS (or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless injection.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might start at 60°C, hold for 1-2 minutes, then ramp up to 280-300°C.

-

Mass Spectrometer: Operated in either full scan mode (to identify unknown metabolites) or selected ion monitoring (SIM) mode for higher sensitivity in quantifying known compounds like 2,4-D methyl ester.

-

Monitored Ions for 2,4-D Methyl Ester: Key ions for quantification and confirmation would be selected based on the mass spectrum of the derivatized standard.

Conclusion

The microbial degradation of this compound in soil and aquatic environments is a robust process, initiated by the rapid dissociation of the salt and primarily driven by the enzymatic machinery of soil and water microorganisms. The canonical tfd pathway serves as a well-established model for the complete mineralization of the 2,4-D anion. The persistence of this herbicide is highly variable, underscoring the importance of site-specific assessments. The experimental protocols detailed in this guide provide a framework for researchers to conduct rigorous investigations into the fate of 2,4-D, generate reliable quantitative data, and further elucidate the intricate microbial processes that govern its environmental persistence. This knowledge is fundamental for developing effective bioremediation strategies and ensuring the sustainable use of this important herbicide.

References

- 1. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 2. 24d.info [24d.info]

- 3. A simple method to determine mineralization of (14) C-labeled compounds in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. invasive.org [invasive.org]

- 9. Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation and 2,4-D-degrading characteristics of Cupriavidus campinensis BJ71 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. indianecologicalsociety.com [indianecologicalsociety.com]

- 13. scielo.br [scielo.br]

- 14. Mineralization of 14C-ring labelled 2,4-D in Egyptian soils under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Simple and Rapid High-Performance Liquid Chromatography Method for Simultaneous Determination of Picloram and 2,4-D in Pesticide Formulations | MDPI [mdpi.com]

- 16. Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet - PMC [pmc.ncbi.nlm.nih.gov]

2,4-D dimethylamine salt molecular structure and chemical formula

An In-depth Technical Guide to 2,4-D Dimethylamine (B145610) Salt: Molecular Structure and Chemical Properties

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) dimethylamine salt is a widely utilized herbicide for the selective control of broadleaf weeds in various agricultural and non-agricultural settings.[1][2] It is a salt formulation of the parent compound, 2,4-D acid, which is a synthetic auxin that functions as a plant growth regulator.[2] This formulation is created by reacting 2,4-D acid with dimethylamine, resulting in a compound with high water solubility.[1] The dimethylamine salt form accounts for a significant portion of the global use of 2,4-D.[1] This technical guide provides a detailed overview of the molecular structure, chemical formula, and key properties of 2,4-D dimethylamine salt, along with experimental protocols for its synthesis.

Molecular Structure and Chemical Formula

The chemical formula for this compound is C₁₀H₁₃Cl₂NO₃.[3][4] Its IUPAC name is 2-(2,4-dichlorophenoxy)acetic acid;N-methylmethanamine.[5] The compound is formed from the ionic interaction between the 2,4-dichlorophenoxyacetate (B1228070) anion and the dimethylammonium cation. The molecular structure is depicted in the diagram below.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₃Cl₂NO₃ | [3][4] |

| Molecular Weight | 266.12 g/mol | [5] |

| Appearance | Clear to light brown liquid | [6] |

| Melting Point | Approximately 140°C | [6] |

| Density | Approximately 1.2 g/cm³ | [6] |

| Vapor Pressure | 1 x 10⁻⁹ mm Hg | [7] |

| Water Solubility | High | [1][6] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 2,4-D acid with dimethylamine. Several methods have been patented, with variations in the reaction conditions and solvents used.

Method 1: Aqueous Reaction

This method involves the direct reaction of dimethylamine with 2,4-D in an aqueous solution.[8]

-

Reactants: Dimethylamine aqueous solution and 2,4-D raw drug. The molar ratio of dimethylamine to 2,4-D is typically between 1.1:1 and 1.3:1.[8]

-

Reaction Conditions: The reaction is carried out in a suitable reaction vessel at a temperature of 60-70°C for a duration of 60-90 minutes.[8]

-

Post-treatment: The resulting aqueous solution of this compound is then subjected to vacuum desolvation at a pressure of -0.095 to -0.1 MPa to remove water and any unreacted dimethylamine.[8]

-

Purification: The concentrated solution may be further purified by mixing with a polar organic solvent followed by vacuum desolvation, and then with a non-polar organic solvent and a final vacuum desolvation to yield the solid this compound.[8]

Method 2: Organic Solvent Reaction

This method utilizes an organic solvent for the reaction.[9]

-

Reactants: 2,4-D raw drug is dissolved in an organic solvent such as acetone, hexane, or methyl tertiary butyl ether.[9] Pure liquid dimethylamine is then added dropwise to the solution.

-

Reaction Conditions: The reaction is conducted under pressure (e.g., 0.3-0.5 MPa) and at a temperature ranging from 30-70°C. After the addition of dimethylamine, the reaction mixture is typically incubated at around 70°C for 1 hour.[9]

-

Post-treatment: The reaction solution is subjected to distillation under reduced pressure (e.g., -0.07 to -0.08 MPa).[9]

-

Crystallization: The mother liquor is cooled to approximately 10°C to induce crystallization of the this compound, which is then collected by filtration.[9]

Analysis of Metabolic Fate

The absorption, distribution, and elimination of this compound can be studied using radiolabeled compounds.

-

Test Substance: The dimethylamine salt of (¹⁴C)-ring-labeled 2,4-D is used.

-

Administration: The labeled compound is administered to test subjects (e.g., Fisher 344 rats) orally or dermally at specified doses.[5]

-

Sample Collection: Blood, tissues, and excreta are collected at various time points after administration.[5]

-

Analysis: The amount of ¹⁴C-labeled 2,4-D in the collected samples is quantified to determine the absorption, distribution, and elimination of the compound.[5]

Conclusion

This compound is a chemically significant formulation of the herbicide 2,4-D, offering high water solubility and effective weed control. Its molecular structure, characterized by the ionic bond between the 2,4-dichlorophenoxyacetate anion and the dimethylammonium cation, dictates its physicochemical properties. The synthesis of this compound can be achieved through straightforward acid-base reactions under controlled conditions. Understanding the technical details of its structure, properties, and synthesis is crucial for its effective and safe application in research and agricultural practices.

References

- 1. 24d.info [24d.info]

- 2. fbn.com [fbn.com]

- 3. 2,4-D-dimethylammonium [sitem.herts.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. 2,4-D-Dimethylammonium | C10H13Cl2NO3 | CID 16180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is 2,4-D Dimethylamine - Properties & Specifications [nj-finechem.com]

- 7. 2,4-D-dimethylammonium - Hazardous Agents | Haz-Map [haz-map.com]

- 8. CN105175249A - Preparation method of 2,4-D dimethyl amine salt solid - Google Patents [patents.google.com]

- 9. CN104447289A - Preparation method of 2, 4-D dimethylamine salt and water-soluble granules thereof - Google Patents [patents.google.com]

A Technical Guide to the Environmental Fate and Transport of 2,4-D Dimethylamine Salt in Soil

Audience: Researchers, scientists, and environmental professionals.

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a selective, systemic herbicide widely used since the 1940s for the control of broadleaf weeds in agriculture, forestry, and urban environments.[1] It functions as a synthetic auxin, causing uncontrolled and disorganized growth that leads to plant death.[2][3] To enhance its solubility and application effectiveness, 2,4-D is often formulated as salts or esters. The dimethylamine (B145610) (DMA) salt is a common formulation due to its high water solubility and efficacy.[1][4]

Upon application, 2,4-D DMA salt rapidly dissociates in the soil environment to the 2,4-D acid anion and the dimethylammonium cation.[5] The environmental behavior of the herbicide is thereafter governed by the properties of the 2,4-D anion. Understanding the fate and transport of 2,4-D in soil is critical for assessing its potential environmental impact, including the risk of groundwater contamination and effects on non-target organisms. The key processes that dictate its persistence and mobility in soil are adsorption-desorption, microbial degradation, leaching, and volatilization. This guide provides a technical overview of these processes, supported by quantitative data and standardized experimental protocols.

Physicochemical Properties of 2,4-D and its Dimethylamine Salt

The environmental behavior of a herbicide is fundamentally linked to its physicochemical properties. The DMA salt is highly soluble in water, but in the soil environment, it quickly converts to the acid form, which then governs fate and transport.[1][5]

Table 1: Physicochemical Properties of 2,4-D Dimethylamine Salt and 2,4-D Acid

| Property | This compound | 2,4-D Acid | Significance for Environmental Fate |

|---|---|---|---|

| Chemical Formula | C10H13Cl2NO3[4] | C8H6Cl2O3[4] | Defines the basic structure and reactive groups. |

| Molar Mass | 266.12 g/mol [6] | 221.0 g/mol [4] | Influences transport and reaction rates. |

| Water Solubility | High (Aqueous solution)[4][7] | 900 mg/L at 25°C | High solubility of the parent salt facilitates application, but the acid's solubility still suggests a potential for leaching.[4] |

| Vapor Pressure | Non-volatile[4] | 1.4 x 10-7 mmHg at 25°C | Low vapor pressure indicates that volatilization from soil surfaces is not a major dissipation pathway. |

| pKa | N/A (Salt) | 2.8[8] | As an acidic herbicide, its anionic form dominates in most soils (pH > 4), increasing its mobility and influencing adsorption. |

| Log Koc | 1.77 - 2.13 | 1.77 - 2.13 | The organic carbon-water (B12546825) partitioning coefficient (Koc) indicates a low to moderate potential for adsorption to soil organic matter.[9] |

Core Environmental Fate Processes

The persistence and movement of 2,4-D in the soil are controlled by a dynamic interplay of several key processes, which are heavily influenced by soil properties and environmental conditions.

Adsorption and Desorption

Adsorption is the process by which herbicide molecules bind to soil particles, reducing their concentration in the soil solution and thus their availability for leaching or microbial degradation. Desorption is the reverse process, releasing the herbicide back into the soil solution.

-

Influence of Soil Properties : The primary factors governing 2,4-D adsorption are soil organic matter (or organic carbon) content and pH.[8][10] Adsorption increases with higher organic carbon content.[8][11] Because 2,4-D is a weak acid, it exists predominantly in its anionic (negatively charged) form in soils with a pH above its pKa of 2.8. This leads to repulsion from negatively charged clay and organic matter surfaces, resulting in generally weak adsorption and high mobility.[12] Adsorption can be higher in more acidic soils.[13]

-

Quantitative Measures : Adsorption is quantified using the soil-water distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc). Lower Kd and Koc values indicate weaker adsorption and higher mobility.

Table 2: Adsorption Coefficients of 2,4-D in Various Soil Types

| Soil Type | Organic Carbon (%) | pH | Kd (L/kg) | Koc (L/kg) | Reference |

|---|---|---|---|---|---|

| Sandy Loam | 1.3 | - | 0.57 | 43.9 | [13] |

| Silt Loam | - | - | - | 59 | [14] |

| Loam | - | - | - | 117 | [14] |

| Clay Loam | 5.94 | 5.82 | 33.83 | 569.53 | [13] |

| Clay | 2.0-3.0 | Acidic | 2.45 | - | [11] |

| Agricultural Muck | 30.5 | - | 5.26 | 17.3 |[13] |

-

Hysteresis : Desorption of 2,4-D can exhibit hysteresis, meaning that it is not as easily desorbed as it is adsorbed, which can affect its long-term availability.[8][12]

Degradation

Degradation is the primary mechanism for the dissipation of 2,4-D from the soil environment.

-

Microbial Degradation : The breakdown of 2,4-D is predominantly carried out by soil microorganisms, which use the herbicide as a source of carbon and energy.[15][16] Numerous bacterial and fungal strains capable of degrading 2,4-D have been identified, including species of Cupriavidus, Pseudomonas, and Sphingomonas.[15][17] The rate of degradation is influenced by soil moisture, temperature, pH, and the abundance of competent microbial populations.[18]

-

Abiotic Degradation : Abiotic processes such as photodegradation (breakdown by sunlight) can occur on the soil surface but are generally considered minor pathways for overall dissipation compared to microbial action.[19]

-

Half-Life (DT50) : The persistence of a herbicide is commonly expressed as its half-life (DT50), the time it takes for 50% of the initial amount to dissipate. The half-life of 2,4-D in soil is generally short, but can vary significantly.

Table 3: Degradation Half-Lives (DT50) of 2,4-D in Different Soil Conditions

| Soil Condition | Half-Life (DT50) in Days | Key Factors | Reference |

|---|---|---|---|

| Aerobic Mineral Soils | 6.2 - 10 | Microbial activity | [1][3] |

| Field Dissipation (Typical) | 4 - 23 | Varies with soil properties, moisture | [9] |

| Aquatic (Aerobic) | < 11 | Microbial activity | [9] |

| Aquatic (Anaerobic) | 41 - 333 | Reduced microbial activity |[3] |

Leaching and Transport

Leaching is the downward movement of a herbicide through the soil profile with infiltrating water.

-

Leaching Potential : Due to its high water solubility and generally low adsorption to soil particles, 2,4-D is considered to have a high potential for mobility and leaching.[4][12] This creates a risk of contamination for both surface and groundwater sources.[15]

-

Influencing Factors : The extent of leaching is determined by the interplay between soil texture (greater leaching in sandy soils), rainfall or irrigation intensity, and the rates of adsorption and degradation.[20][21] While the potential for leaching is high, the rapid microbial degradation of 2,4-D often mitigates extensive movement to groundwater.[14][18]

Experimental Protocols and Visualizations

Standardized laboratory and field methods are essential for evaluating the environmental fate of herbicides.

Experimental Protocol: Batch Equilibrium Adsorption Study

This laboratory experiment quantifies the extent to which a herbicide is adsorbed by a specific soil.

-

Soil Preparation : Air-dry soil samples and sieve them through a 2-mm mesh. Characterize each soil for key properties including pH, organic carbon content, and particle size distribution (texture).

-

Solution Preparation : Prepare a stock solution of 2,4-D of known concentration in a 0.01 M CaCl2 background solution (to mimic soil ionic strength). Create a series of working solutions of varying concentrations through serial dilution.

-

Equilibration : Add a known mass of soil (e.g., 2-5 grams) to a centrifuge tube. Add a precise volume (e.g., 10-20 mL) of a 2,4-D working solution to the tube.

-

Shaking : Secure the tubes on a mechanical shaker and agitate for a predetermined time (e.g., 24 hours) at a constant temperature to reach equilibrium.

-

Separation : Centrifuge the tubes at high speed (e.g., 3000 rpm for 20 minutes) to separate the solid soil phase from the liquid (supernatant).

-

Analysis : Carefully extract an aliquot of the supernatant. Analyze the concentration of 2,4-D remaining in the solution using High-Performance Liquid Chromatography (HPLC) with a UV detector.[13][16]

-

Calculation : The amount of 2,4-D adsorbed to the soil is calculated by subtracting the equilibrium concentration in the solution from the initial concentration. The Kd and Koc values are then determined from the resulting adsorption isotherm.

Caption: Workflow for a batch equilibrium adsorption study.

Experimental Protocol: Soil Incubation Degradation Study

This method measures the rate of herbicide degradation in soil under controlled laboratory conditions.

-

Soil Preparation : Use fresh, sieved (<2 mm) soil to preserve the native microbial community. Adjust the soil moisture to a specific level, typically 50-75% of field capacity.

-

Herbicide Application : Treat a known mass of the prepared soil with a solution of 2,4-D to achieve a target concentration relevant to field application rates. Mix thoroughly to ensure uniform distribution.

-

Incubation : Place the treated soil samples into incubation vessels (e.g., glass jars). Store them in a dark incubator at a constant temperature (e.g., 20-25°C) to simulate soil conditions while preventing photodegradation.

-

Sampling : At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), destructively sample replicate vessels.

-

Extraction : Extract the 2,4-D residue from the soil samples using an appropriate organic solvent (e.g., acetone, methanol, or acetonitrile), followed by a cleanup step if necessary.

-

Analysis : Quantify the concentration of 2,4-D in the extracts using an analytical method such as HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis : Plot the concentration of 2,4-D against time. Fit the data to a kinetic model (e.g., first-order kinetics) to calculate the dissipation rate constant and the half-life (DT50) of the herbicide in the soil.

References

- 1. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 24d.info [24d.info]

- 6. 2,4-D-Dimethylammonium | C10H13Cl2NO3 | CID 16180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is 2,4-D Dimethylamine - Properties & Specifications [nj-finechem.com]

- 8. connectsci.au [connectsci.au]

- 9. cdms.net [cdms.net]

- 10. 2,4-Dichlorophenoxyacetic acid (2,4-D) sorption and degradation dynamics in three agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Adsorption and Degradation of 2, 4-D Affected by Soil Organic Carbon and Clay - ProQuest [proquest.com]

- 12. Movement and Fate of 2,4-D in Urban Soils: A Potential Environmental Health Concern - PMC [pmc.ncbi.nlm.nih.gov]

- 13. docsdrive.com [docsdrive.com]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. Frontiers | Correlating Biodegradation Kinetics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) to the Dynamics of Microbial Communities Originating From Soil in Vietnam Contaminated With Herbicides [frontiersin.org]

- 18. invasive.org [invasive.org]

- 19. researchgate.net [researchgate.net]

- 20. weedcontroljournal.org [weedcontroljournal.org]

- 21. researchgate.net [researchgate.net]

In-Vitro Genotoxicity and Mutagenicity of 2,4-D Dimethylamine Salt: A Technical Guide

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a selective phenoxy herbicide widely used in agriculture and for residential lawn care to control broadleaf weeds.[1][2][3] It is commonly formulated as salts, such as the dimethylamine (B145610) (DMA) salt, to increase its solubility in water.[2][4] Given its extensive use, a thorough evaluation of its potential to induce genetic damage is critical for assessing human health risks. Genotoxicity testing aims to identify substances that can cause genetic alterations, which may lead to cancer or heritable diseases.[5] This technical guide provides an in-depth summary of in-vitro genotoxicity and mutagenicity studies conducted on 2,4-D dimethylamine salt, presenting key data, detailed experimental protocols, and workflow diagrams for major assays.

The standard battery of in-vitro tests for genotoxicity assessment typically includes:

-

A bacterial reverse mutation assay (Ames test) to detect gene mutations.

-

An in-vitro mammalian cell assay to assess chromosomal damage (e.g., chromosomal aberration test or micronucleus test).

-

An in-vitro mammalian cell gene mutation assay (e.g., mouse lymphoma assay) to detect both gene mutations and clastogenic events.[6]

This guide will review the available evidence for this compound from these core assays.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used initial screening assay that employs several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations in genes required to synthesize an essential amino acid (e.g., histidine). The assay assesses the ability of a test substance to cause reverse mutations (reversions) that restore the gene's function, allowing the bacteria to grow on an amino-acid-deficient medium.

Experimental Protocol (Based on OECD TG 471)

The protocol involves treating amino acid-requiring bacterial strains with the test substance, both with and without an exogenous metabolic activation system (S9 mix). The S9 mix, derived from rodent liver homogenates, simulates mammalian metabolism and is used to detect mutagens that require metabolic activation.

Data Summary

Studies examining 2,4-D and its various salts and esters, including the dimethylamine salt, have consistently shown no mutagenic activity in the Ames test.

| Test System | Metabolic Activation (S9) | Result | Reference |

| S. typhimurium & E. coli strains | With and Without | Negative | Charles et al., 1999[7] |

In-Vitro Chromosomal Aberration Test

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells. It is a critical test for detecting clastogens (agents that cause breaks in chromosomes).

Experimental Protocol (Based on OECD TG 473)

Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are exposed to the test substance. Following treatment and a recovery period, cells are treated with a mitotic inhibitor (e.g., Colcemid) to accumulate cells in metaphase. The cells are then harvested, fixed, and stained, and metaphase chromosomes are analyzed microscopically for structural damage.

Data Summary

Studies using commercial formulations containing 2,4-D have demonstrated clastogenic effects in human lymphocytes.

| Test System | Metabolic Activation (S9) | Concentration | Key Findings | Reference |

| Human Lymphocytes | With and Without | 0.4 and 4 µg/mL | Increase in chromatid and chromosome breaks. The presence of S9 mix further elevated the number of chromatid breaks. | Zeljezic & Garaj-Vrhovac, 2004[8] |

In-Vitro Micronucleus Test